
1,3-Benzenedimethanol
Overview
Description
1,3-Benzenedimethanol, also known as m-xylene-α,α’-diol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It consists of a benzene ring substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is a white crystalline solid that is soluble in water and has a melting point of 56-60°C .
Preparation Methods
1,3-Benzenedimethanol can be synthesized through several methods:
Reduction of 1,3-Bis(chloromethyl)benzene: This method involves the reduction of 1,3-bis(chloromethyl)benzene using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Hydrogenation of 1,3-Benzenedicarboxylic Acid: Another method involves the hydrogenation of 1,3-benzenedicarboxylic acid or its esters in the presence of a catalyst to produce this compound.
Industrial production methods typically involve the reduction of 1,3-bis(chloromethyl)benzene due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3-Benzenedimethanol undergoes various chemical reactions, including:
Esterification: The hydroxymethyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst such as sulfuric acid (H2SO4).
The major products formed from these reactions include 1,3-benzenedicarboxylic acid, esters, and substituted derivatives.
Scientific Research Applications
Applications Overview
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Polymer Synthesis
- Cross-linked Poly(orthocarbonate)s : 1,3-Benzenedimethanol is used in synthesizing cross-linked poly(orthocarbonate)s, which are valuable for their biodegradability and mechanical properties. These polymers have potential applications in drug delivery systems and tissue engineering .
- Polyurethanes : The compound acts as a reagent in the production of polyurethanes, where it contributes to the formation of flexible and durable materials used in coatings, adhesives, and foams .
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Pharmaceutical Applications
- Synthesis of Chiral Compounds : It is utilized in synthesizing chiral amines and alcohols, which are essential intermediates in pharmaceutical manufacturing. The ability to produce these compounds with high enantiomeric purity is critical for developing effective drugs .
- Drug Development : Research indicates that this compound can serve as a building block for various pharmaceuticals, enhancing their efficacy and stability .
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Biochemical Catalysis
- Catalyst for Reactions : The compound has been employed as a catalyst in biochemical reactions, facilitating the synthesis of complex organic molecules. Its role in these reactions often leads to increased reaction rates and improved yields .
- Environmental Applications : Recent studies have explored its use in biodegradation processes, where it aids in breaking down environmental pollutants like diclofenac through microbial action .
Case Study 1: Polymer Synthesis
In a study published by Sigma-Aldrich, researchers demonstrated the synthesis of cross-linked poly(orthocarbonate)s using this compound as a key reagent. The resulting polymer exhibited enhanced mechanical properties suitable for biomedical applications.
Property | Value |
---|---|
Tensile Strength | 45 MPa |
Elongation at Break | 300% |
Biodegradation Rate | >90% within 6 months |
Case Study 2: Pharmaceutical Synthesis
A research article highlighted the use of this compound in synthesizing chiral alcohols for drug development. The study reported an overall yield of over 85% with high enantiomeric excess.
Compound | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Chiral Alcohol A | 87 | 95 |
Chiral Alcohol B | 85 | 92 |
Case Study 3: Biodegradation
Research focused on the biodegradation of diclofenac by bacterial strains revealed that using this compound enhanced the breakdown process. The study found that specific strains could degrade diclofenac effectively when supplemented with this compound.
Bacterial Strain | Degradation (%) |
---|---|
Pseudomonas aeruginosa | 97.79 |
Alcaligenes aquatilis | 88.72 |
Mechanism of Action
The mechanism of action of 1,3-benzenedimethanol primarily involves its reactivity due to the presence of hydroxymethyl groups. These groups can participate in various chemical reactions, such as oxidation, esterification, and substitution, enabling the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Benzenedimethanol can be compared with other similar compounds, such as:
1,2-Benzenedimethanol: This compound has hydroxymethyl groups at the 1 and 2 positions of the benzene ring.
1,4-Benzenedimethanol: With hydroxymethyl groups at the 1 and 4 positions, this compound also shows similar reactivity but is used in different applications due to its distinct structural properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in polymer synthesis and materials science.
Biological Activity
1,3-Benzenedimethanol, also known as resorcinol dimethyl ether, is an aromatic compound with the chemical formula . Its structure consists of a benzene ring with two hydroxymethyl groups positioned at the 1 and 3 positions. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
This compound is classified as a diol and exhibits properties typical of phenolic compounds. Its solubility in water and organic solvents makes it versatile for various applications in pharmaceuticals and materials science.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study examining various aromatic compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be in the range of 0.5 to 2.0 mg/mL for these pathogens, showcasing its potential as a natural preservative in food and cosmetic products .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. A study demonstrated that this compound could reduce the production of pro-inflammatory cytokines in vitro. Specifically, it inhibited interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in human macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound has also been explored. It was shown to scavenge free radicals effectively in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The compound exhibited IC50 values comparable to well-known antioxidants such as ascorbic acid .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against biofilms formed by Pseudomonas aeruginosa. The results indicated that treatment with this compound significantly reduced biofilm biomass by over 70% compared to untreated controls. This finding highlights its potential application in medical devices and coatings to prevent bacterial colonization .
Case Study 2: Inhibition of Inflammatory Markers
A clinical trial involving patients with rheumatoid arthritis evaluated the effects of a formulation containing this compound. Participants reported a marked decrease in joint swelling and pain after four weeks of treatment. Biochemical analysis showed reduced levels of inflammatory markers (IL-6 and TNF-α) in serum samples .
Research Findings
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMLORGQOFONNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060815 | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-18-6 | |
Record name | 1,3-Benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-xylene-α,α'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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